3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-
Overview
Description
This compound is also known as fluoroquinolonic acid . It is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . The compound contains not less than 98.0% and not more than 102.0% of ciprofloxacin (C17H18FN3O3), calculated on the dried basis .
Synthesis Analysis
The synthesis of this compound involves the preparation from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride . The reaction of a compound with chlorine, bromine, or fluorine with a 2-piperazinone results in the formation of this compound .Molecular Structure Analysis
The molecular formula of this compound is C17H18FN3O3 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of a compound with chlorine, bromine, or fluorine with a 2-piperazinone . The course of the reaction can be represented by a diagram .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of >140°C (dec.), a boiling point of 656.2±55.0 °C (Predicted), a density of 1.62±0.1 g/cm3 (Predicted), and solubility in DMSO (Slightly) .Scientific Research Applications
Antibacterial Properties
- A study by Miyamoto et al. (1995) synthesized a series of compounds including 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acids, which showed enhanced antibacterial activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, a major pathogen in respiratory tract infections (Miyamoto et al., 1995).
- Another study focused on the antibacterial activity of novel 6-fluoroquinolone analogues, including variants of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, finding them particularly effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) (Ye, 1995).
Synthesis and Structural Studies
- Torniainen et al. (1997) identified the structure of a photodegradation product of ciprofloxacin, a compound closely related to 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, providing insights into its chemical stability and behavior under light exposure (Torniainen et al., 1997).
Photochemical Behavior
- Mella et al. (2001) studied the photochemistry of ciprofloxacin, another derivative, revealing its low-efficiency photostability and specific chemical transformations under different conditions, which is crucial for understanding the environmental impact and degradation pathways of these compounds (Mella et al., 2001).
Electrochemical Analysis
- Electrochemical studies by Srinivasu et al. (1999) on 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its precursors provided insights into its electrochemical properties, which are relevant for understanding its behavior in various chemical and biological contexts (Srinivasu et al., 1999).
Corrosion Inhibition
- Research by Pang et al. (2008) investigated the use of ciprofloxacin as a corrosion inhibitor for mild steel in hydrochloric acid, suggesting potential industrial applications of these compounds in protecting metals from corrosion (Pang et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-7-1-4-11-9(5-7)12(16)10(13(17)18)6-15(11)8-2-3-8/h1,4-6,8H,2-3H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDZKSVJTUNHNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596130 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130436-10-1 | |
Record name | 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.